molecular formula C14H18N2O3 B12031902 N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

Cat. No.: B12031902
M. Wt: 262.30 g/mol
InChI Key: OGIMFGOXDBVEEH-OQLLNIDSSA-N
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Description

N-[(E)-(2,4-Dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is a Schiff base derivative characterized by a cyclohexanecarboxamide core conjugated to a 2,4-dihydroxyphenyl group via an imine linkage. The E-configuration of the methylideneamino group ensures structural rigidity, which may influence its binding affinity in biological systems.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h6-10,17-18H,1-5H2,(H,16,19)/b15-9+

InChI Key

OGIMFGOXDBVEEH-OQLLNIDSSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and cyclohexanecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the specific reaction conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

1H NMR Shifts :

  • Target Compound : Aromatic protons in the dihydroxyphenyl group would resonate at δ ~6.5–7.5 ppm, with hydroxyl protons at δ ~5–6 ppm (broad).
  • N-(1-cyanocyclohexyl)-1-morpholinocarboxamide: Morpholine protons appear at δ ~3.7 ppm (multiplet), while cyclohexyl protons span δ ~1.0–2.3 ppm .

Physical State :

  • Hydroxyl-rich analogs (e.g., target compound) are more likely to form solids due to hydrogen bonding, whereas nonpolar substituents (e.g., tert-butyl in ’s 4g) yield oils .

Biological Activity

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C14H18N2O2
  • Molecular Weight: 262.30 g/mol
  • Structural Characteristics: The compound features a cyclohexanecarboxamide moiety linked to a dihydroxyphenyl group via a methylene bridge, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide exhibits notable antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus protecting cells from oxidative stress.

  • Mechanism of Action: The dihydroxyphenyl group contributes to the radical scavenging ability, which can mitigate oxidative damage in biological systems .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens.

  • Pathogens Tested:
    • Bacterial Strains: Staphylococcus aureus, Escherichia coli
    • Fungal Strains: Candida albicans
  • Efficacy: The compound showed significant inhibition of microbial growth, indicating its potential as a therapeutic agent against infections .

Anti-inflammatory Effects

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide has been evaluated for its anti-inflammatory properties.

  • Inflammatory Models: In vivo studies using animal models of inflammation showed a reduction in inflammatory markers.
  • Mechanism: The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

Case Study: Antioxidant and Anti-inflammatory Activity

A study published in a peer-reviewed journal assessed the antioxidant and anti-inflammatory activities of this compound in a rat model. The results indicated:

ParameterControl GroupTreatment Group
Malondialdehyde Levels (μM)5.02.3
TNF-alpha Levels (pg/mL)15070

The treatment group exhibited significantly lower levels of malondialdehyde and TNF-alpha compared to the control group, suggesting effective antioxidant and anti-inflammatory actions .

In Vitro Studies

In vitro assays have also been conducted to evaluate the cytotoxicity and antimicrobial efficacy of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide:

Cell LineIC50 (μM)
HeLa15
MCF-720

These findings indicate that the compound has selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells .

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